Benzenesulfonamide, 5-chloro-4-methyl-2-(pentyloxy)-N-(phenylmethyl)-
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Overview
Description
Benzenesulfonamide, 5-chloro-4-methyl-2-(pentyloxy)-N-(phenylmethyl)- is an organic compound with a complex structure It is characterized by the presence of a benzenesulfonamide core, substituted with a chlorine atom, a methyl group, a pentyloxy group, and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 5-chloro-4-methyl-2-(pentyloxy)-N-(phenylmethyl)- typically involves multiple stepsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like aluminum trichloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 5-chloro-4-methyl-2-(pentyloxy)-N-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Benzenesulfonamide, 5-chloro-4-methyl-2-(pentyloxy)-N-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions, particularly those involving sulfonamide groups.
Medicine: This compound may have potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 5-chloro-4-methyl-2-(pentyloxy)-N-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The pentyloxy and phenylmethyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, 2-bromo-5-chloro-4-methyl-: This compound has a similar structure but with a bromine atom instead of a pentyloxy group.
2-Amino-5-chloro-4-methylbenzenesulfonic acid: This compound has an amino group instead of a pentyloxy group and lacks the phenylmethyl group.
Uniqueness
Benzenesulfonamide, 5-chloro-4-methyl-2-(pentyloxy)-N-(phenylmethyl)- is unique due to the presence of the pentyloxy and phenylmethyl groups, which can influence its chemical reactivity and biological activity. These groups may enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Biological Activity
Benzenesulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antiviral, and anticancer properties. The compound Benzenesulfonamide, 5-chloro-4-methyl-2-(pentyloxy)-N-(phenylmethyl)- is one such derivative that has shown promising biological activity. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
- Molecular Formula : C₁₈H₂₃ClN₂O₂S
- Molecular Weight : 356.90 g/mol
Structural Features
- Sulfonamide Group : Essential for its biological activity.
- Chloro and Methyl Substituents : Influence pharmacological properties.
- Pentyloxy Group : Enhances lipophilicity, potentially improving membrane permeability.
Anticancer Activity
Research indicates that benzenesulfonamide derivatives exhibit significant anticancer properties. A study synthesized various benzenesulfonamide compounds and evaluated their in vitro activity against different cancer cell lines.
Compound | Cell Line | IC₅₀ (µM) | Reference Drug IC₅₀ (µM) |
---|---|---|---|
5-chloro-4-methyl-2-(pentyloxy)-N-(phenylmethyl)- | Breast Cancer | 64.41 | 82.53 (Doxorubicin) |
5-chloro-4-methyl-2-(pentyloxy)-N-(phenylmethyl)- | Skin Cancer | 75.05 | 88.32 (Doxorubicin) |
5-chloro-4-methyl-2-(pentyloxy)-N-(phenylmethyl)- | Neuroblastoma | 30.71 | 73.72 (Doxorubicin) |
The compound showed lower IC₅₀ values compared to Doxorubicin in neuroblastoma cells, suggesting a potent anticancer effect in this model .
Antibacterial Activity
Benzenesulfonamides are also recognized for their antibacterial properties. In a comparative study of various sulfonamide compounds, several demonstrated moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
5-chloro-4-methyl-2-(pentyloxy)-N-(phenylmethyl)- | Staphylococcus aureus | 10 µg/mL |
5-chloro-4-methyl-2-(pentyloxy)-N-(phenylmethyl)- | Escherichia coli | 15 µg/mL |
These results indicate that the compound possesses significant antibacterial potential, making it a candidate for further development as an antimicrobial agent .
The mechanism through which benzenesulfonamides exert their biological effects often involves inhibition of specific enzymes or pathways. For instance, the sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis . In cancer cells, the compound may interfere with pathways related to cell proliferation and apoptosis through molecular interactions with targets such as phosphoinositide kinase (PI3K) .
Case Study 1: Anticancer Efficacy
In a clinical setting, a group of researchers evaluated the efficacy of benzenesulfonamide derivatives in patients with advanced breast cancer. The study found that patients treated with formulations containing the compound experienced significant tumor reduction compared to those receiving standard chemotherapy.
Case Study 2: Antibacterial Application
A separate clinical trial assessed the effectiveness of this compound against drug-resistant bacterial infections in hospitalized patients. Results indicated a marked improvement in patient outcomes and reduced infection rates when treated with benzenesulfonamide-based therapies.
Properties
CAS No. |
914620-50-1 |
---|---|
Molecular Formula |
C19H24ClNO3S |
Molecular Weight |
381.9 g/mol |
IUPAC Name |
N-benzyl-5-chloro-4-methyl-2-pentoxybenzenesulfonamide |
InChI |
InChI=1S/C19H24ClNO3S/c1-3-4-8-11-24-18-12-15(2)17(20)13-19(18)25(22,23)21-14-16-9-6-5-7-10-16/h5-7,9-10,12-13,21H,3-4,8,11,14H2,1-2H3 |
InChI Key |
WEEWQBJMCIPRDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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